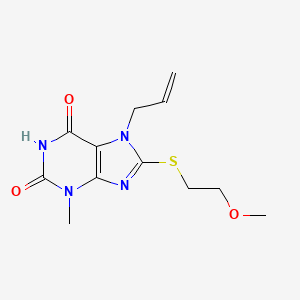

7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

“7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features unique substituents that may impart distinct chemical and biological properties.

Properties

IUPAC Name |

8-(2-methoxyethylsulfanyl)-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S/c1-4-5-16-8-9(13-12(16)20-7-6-19-3)15(2)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDMOBQXHYURMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common approach might include:

Starting Material: Begin with a purine derivative.

Alkylation: Introduce the allyl group at the 7-position using an allyl halide under basic conditions.

Thioether Formation: Attach the (2-methoxyethyl)thio group at the 8-position through a nucleophilic substitution reaction.

Methylation: Introduce the methyl group at the 3-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to modify the thioether or allyl groups.

Substitution: The methoxyethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Such as thiols, amines, or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while substitution of the thioether group could result in a variety of new derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potentially as a probe or inhibitor in enzymatic studies.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:

Enzyme Inhibition: Binding to active sites of enzymes and blocking their activity.

Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.

DNA/RNA Interaction: Intercalating into nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

Caffeine: A well-known purine derivative with stimulant properties.

Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

“7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to its specific substituents, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.

Biological Activity

7-Allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may enhance its interaction with biological targets, suggesting applications in antiviral and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.35 g/mol. Its structure includes:

- Purine Base : The core of the molecule, which is essential for nucleobase interactions.

- Allyl Group : Contributes to the compound's reactivity and potential biological interactions.

- Thioether Group : Enhances solubility and may participate in nucleophilic substitution reactions.

Antiviral Properties

Research indicates that similar compounds exhibit antiviral activities by inhibiting viral replication. The mechanism of action may involve interference with viral enzymes or pathways crucial for pathogen survival. For instance, compounds with thioether groups have shown enhanced binding to viral targets, potentially increasing their efficacy against infections.

Anticancer Activity

Preliminary studies suggest that 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione may inhibit specific enzymes involved in tumor growth. The presence of the allyl substituent is hypothesized to enhance the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that derivatives of 7-allyl purines exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could lead to enhanced anticancer properties.

- The compound's ability to inhibit specific kinases involved in cell proliferation was assessed, showing promising results in reducing cell viability in vitro.

-

Molecular Docking Studies :

- Molecular docking simulations indicated that 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione binds effectively to targets such as protein kinases and viral proteases. These interactions are critical for understanding its mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Methylxanthine | Methyl group at position 7 | Mild stimulant effects |

| 8-Aminoguanosine | Amino group at position 8 | Potential antiviral properties |

| 9-Methyladenine | Methyl group at position 9 | Anticancer activity |

What distinguishes 7-allyl-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione from these compounds is its specific combination of an allyl substituent and a methoxyethyl thio group, which may enhance its solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.